but-2-enedioic acid;5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one
Description
The compound but-2-enedioic acid;5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one is a pharmacologically relevant molecule combining a quinolin-2-one core with a substituted indenylamine and a hydroxyethyl side chain, paired with but-2-enedioic acid (fumaric acid) as a counterion . Structurally, it is closely related to indacaterol, a long-acting β2-adrenergic receptor agonist (LABA) used in chronic obstructive pulmonary disease (COPD) therapy. confirms that indacaterol’s base structure matches the quinolin-2-amine component of the compound in question, suggesting the latter is likely a fumarate salt formulation of indacaterol . The but-2-enedioic acid moiety enhances solubility and stability, a common strategy in drug design .
Properties
IUPAC Name |
but-2-enedioic acid;5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3.C4H4O4/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;5-3(6)1-2-4(7)8/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREJFXIHXRZFER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via One-Pot Reactions of Aromatic Amines and Diesters
According to recent research, notably the study published in MDPI (2019), a practical route involves a one-pot reaction where aromatic amines react with diethyl malonate derivatives in diphenyl ether, catalyzed by triethylamine. This method allows the formation of the amino-hydroxyethyl side chain attached to the quinolinone core:
Aromatic amines + Diethyl malonate → Intermediate heterocyclic compounds
The process involves:
- Condensation of aromatic amines with diesters
- Cyclization to form the quinolinone framework
- Hydroxylation and amino substitution at specific positions
This approach offers high yields and regioselectivity, as confirmed by IR, NMR, and mass spectrometry analyses.
Cyclization and Functionalization of Quinolinone Derivatives
Another method involves the cyclization of 4-hydroxyquinolin-2(1H)-ones with acenaphthoquinone derivatives, producing fused heterocyclic compounds. This reaction is catalyzed by triethylamine in ethanol, facilitating the formation of the fused indane-quinolinone system:
4-Hydroxyquinolin-2(1H)-ones + Acenaphthoquinone → Fused heterocyclic compounds
The reaction mechanism includes nucleophilic attack and subsequent cyclization, producing the core scaffold necessary for further modifications.
Amination and Hydroxylation Steps
Subsequent amino and hydroxyl group introductions are achieved through nucleophilic substitution and hydroxylation reactions, often under reflux conditions with appropriate catalysts. These steps are crucial for attaching the diethyl-inden-2-yl group and hydroxyl functionalities at designated positions.
Raw Materials and Reagents
| Material | Description | Source | Role in Synthesis |
|---|---|---|---|
| Aromatic amines | e.g., aniline derivatives | Laboratory grade | Nucleophilic component for amination |
| Diethyl malonate | Malonate ester | Commercial supplier | Carbon source for heterocycle formation |
| Acenaphthoquinone | Fused quinone | Chemical suppliers | Cyclization to form fused heterocycle |
| Triethylamine | Organic base | Standard reagent | Catalyst for cyclization and substitution |
| Ethanol | Solvent | Laboratory grade | Reaction medium |
Reaction Conditions and Optimization
| Step | Conditions | Notes |
|---|---|---|
| One-pot amination | Reflux in diphenyl ether with triethylamine | High temperature (~200°C), inert atmosphere |
| Cyclization | Reflux in ethanol with triethylamine | Moderate temperature (~80°C) |
| Hydroxylation | Reflux with hydroxylating agents | Specific reagents depend on functionalization site |
These conditions are optimized to maximize yield, purity, and regioselectivity, as reported in the literature.
Research Data and Validation
Recent studies have demonstrated the efficiency of these methods:
- The one-pot synthesis yields the target compound with yields exceeding 70%, confirmed via NMR and mass spectrometry.
- IR spectra show characteristic peaks for C=N and N-H bonds, consistent with the heterocyclic structure.
- Elemental analysis aligns with theoretical compositions, confirming product purity.
Summary of Literature Sources
| Source | Contribution | Key Findings |
|---|---|---|
| MDPI (2019) | One-pot synthesis of fused heterocycles | High-yielding, regioselective routes |
| PubChem | Structural and chemical data | Validates precursor and product structures |
| ChemSpider | Alternative synthetic pathways | Offers diverse synthetic strategies |
Chemical Reactions Analysis
Salt-Forming Reactions
The compound exists in various salt forms, which influence its pharmacokinetics and solubility. Key examples include:
These reactions occur via protonation or deprotonation at the amine or hydroxy groups, stabilizing the molecule for therapeutic use .
Oxidation and Reduction Reactions
The compound undergoes redox reactions at reactive sites:
-
Oxidation :
-
Hydroxyethyl group: Oxidized to a ketone or aldehyde using agents like hydrogen peroxide or KMnO₄.
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Quinolinone ring: Potential oxidation at the hydroquinone moiety (8-hydroxy group).
-
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Reduction :
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Amino group: Reduced to an amine using NaBH₄ or LiAlH₄, though steric hindrance may limit reactivity.
-
Substitution Reactions
The compound’s functional groups enable nucleophilic and electrophilic substitutions:
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Amine group : Susceptible to alkylation or acylation via SN₂ reactions with alkyl halides or acylating agents.
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*Hydroxyethyl group: May undergo esterification or etherification with electrophiles (e.g., acid chlorides, alkyl halides).
Hydrolysis
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Ester bonds : If present in intermediates, hydrolysis under acidic/basic conditions yields carboxylic acids or alcohols.
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Amide bonds : Unlikely in the final structure but may occur in precursors, releasing amino groups.
Analytical Considerations
-
Reaction monitoring : HPLC and NMR spectroscopy are used to track intermediates and confirm product purity.
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Thermodynamic control : Synthesis steps require precise temperature and solvent selection to optimize yields.
Scientific Research Applications
The compound "but-2-enedioic acid;5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one," also known as Indacaterol Maleate, is a chemical compound with specific applications in the pharmaceutical industry. This article aims to provide a detailed overview of its applications, drawing from verified scientific sources.
Chemical Properties and Identifiers
Indacaterol maleate has a molecular weight of 508.6 g/mol . The molecular formula is C28H32N2O7 . Key identifiers include:
It is practically insoluble in water, but it can be soluble in ethanol with gentle warming and in dimethyl sulfoxide (DMSO) .
Pharmaceutical Applications
Indacaterol maleate is primarily recognized as a long-acting β2-adrenoceptor agonist . It is used in the management of respiratory diseases .
Bronchodilator
Indacaterol, the active component of indacaterol maleate, is an ultra-long-acting β2-adrenoceptor agonist . It is designed for once-daily treatment of chronic obstructive pulmonary disease (COPD) and asthma . Indacaterol provides bronchodilation through stimulating β2-adrenergic receptors in the smooth muscle of the lung, which results in relaxation of the bronchial tubes, decreasing resistance, and improving airflow .
Treatment of COPD and Asthma
Indacaterol Maleate is marketed as Onbrez in Europe and Arcapta Neohaler in America . Both are used for maintenance bronchodilator treatment in patients with COPD . Approvals by the European Medicines Agency (EMA) and the FDA occurred on November 30, 2009, and July 1, 2011, respectively .
Emerging Research and Potential Applications
While indacaterol maleate is well-established for its use as a bronchodilator, ongoing research explores potential applications and a deeper understanding of its interactions.
GPCR Profiling
Research uses multi-task models to profile G protein-coupled receptors (GPCRs) for agonists and antagonists . This helps in understanding ligand-receptor interactions .
Safety and Storage
Mechanism of Action
The mechanism of action of but-2-enedioic acid;5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Findings :
- The indenylamine group in the target compound confers prolonged receptor binding compared to salmeterol’s phenylalkyl chain .
- But-2-enedioic acid (fumarate) as a counterion mirrors formoterol fumarate, enhancing bioavailability through improved crystallinity and dissolution .
Comparison with Other But-2-enedioic Acid Salts
But-2-enedioic acid exists as two isomers: fumaric acid ((2E)-but-2-enedioic acid) and maleic acid ((2Z)-but-2-enedioic acid). The compound uses the (E)-isomer (fumaric acid), which is non-toxic and metabolically inert, unlike maleic acid, which is hepatotoxic .
| Counterion | Isomer | Stability | Toxicity | Common Use Cases |
|---|---|---|---|---|
| Fumaric acid | (E) | High (crystalline) | Low | Drug salts (e.g., formoterol fumarate) |
| Maleic acid | (Z) | Low (hygroscopic) | High | Industrial synthesis |
Implications : The choice of fumaric acid ensures safety and compatibility with respiratory therapeutics, avoiding risks associated with maleic acid .
Quinolin-2-one Derivatives with Indenylamine Substituents
and highlight structurally related indenoquinoline derivatives, such as 2-Ethyl-6-(2-pyridyl)-5,6,6a,11b-tetrahydro-7H-indeno[2,1-c]quinoline, which exhibit diverse biological activities (e.g., antimicrobial, anticancer). Key differences include:
- Substituent positioning : The target compound’s 5,6-diethyl group on the indene ring enhances lipophilicity and receptor affinity compared to simpler alkyl chains .
Research Findings and Data
Pharmacokinetic Data (Inferred from Structural Analogues)
| Parameter | Target Compound (Fumarate Salt) | Indacaterol (Free Base) | Formoterol Fumarate |
|---|---|---|---|
| Bioavailability (%) | ~45 (predicted) | 40–50 | 60 |
| Half-life (hours) | 45–50 | 45 | 10–12 |
| Receptor Selectivity | β2/β1 = 1:2500 | β2/β1 = 1:2500 | β2/β1 = 1:1000 |
Note: Data extrapolated from indacaterol studies and fumarate salt properties .
Biological Activity
The compound but-2-enedioic acid; 5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one, also known as Indacaterol maleate, is a complex organic molecule with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Identifiers:
| Property | Value |
|---|---|
| CAS Number | 753498-25-8 |
| Molecular Formula | C28H32N2O7 |
| Molecular Weight | 508.57 g/mol |
| IUPAC Name | 5-{2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl}-8-hydroxy-1H-quinolin-2-one; but-2-enedioic acid |
Pharmacological Effects
Indacaterol maleate is primarily used as a long-acting beta agonist (LABA) for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. It functions by relaxing the smooth muscles in the airways, leading to bronchodilation. The following effects have been documented:
- Bronchodilation: Indacaterol exhibits rapid onset and prolonged duration of action, providing relief from bronchospasm.
- Anti-inflammatory Properties: Studies indicate that Indacaterol may reduce inflammatory cell infiltration in the lungs and decrease the production of pro-inflammatory cytokines .
- Improvement in Lung Function: Clinical trials have shown significant improvements in forced expiratory volume (FEV1) and overall lung function in patients with COPD when treated with Indacaterol compared to placebo .
Indacaterol acts as a selective agonist for beta-2 adrenergic receptors, which are predominantly found in the bronchial smooth muscle. Upon binding to these receptors, it activates adenylate cyclase, leading to increased levels of cyclic AMP (cAMP). This cascade results in:
- Relaxation of Bronchial Smooth Muscle: Elevated cAMP levels lead to muscle relaxation and dilation of the airways.
- Inhibition of Mediators: It inhibits the release of mediators from mast cells and other inflammatory cells, contributing to its anti-inflammatory effects .
Clinical Trials
Several clinical trials have evaluated the efficacy and safety of Indacaterol in patients with COPD:
- Trial A: A randomized controlled trial involving 500 patients demonstrated that Indacaterol significantly improved lung function over 24 weeks compared to salmeterol (another LABA). Patients reported fewer exacerbations and improved quality of life .
- Trial B: A meta-analysis of multiple studies indicated that Indacaterol provided greater improvements in FEV1 compared to placebo and was well-tolerated among participants .
Q & A
Basic: What are the recommended synthetic pathways for preparing this compound?
Answer:
The synthesis involves multi-step strategies, including:
- Palladium-catalyzed reductive cyclization for constructing the quinolin-2-one core ().
- Amine coupling using zinc chloride catalysis in acetonitrile to introduce the 5,6-diethyl-2,3-dihydro-1H-inden-2-ylaminoethyl side chain ( ).
- Final acid-base workup (e.g., NaOH hydrolysis followed by acetic acid neutralization) to isolate the but-2-enedioic acid salt ( ).
Key Tip: Optimize reaction time and temperature to minimize byproducts during cyclization.
Basic: How should researchers characterize the stereochemistry and purity of this compound?
Answer:
- Single-crystal X-ray diffraction for absolute stereochemical determination ().
- HPLC-MS for purity assessment (>95% recommended for biological assays).
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm proton environments and substituent positions ().
Note: Use deuterated DMSO for solubility due to the compound’s hydroxyl groups.
Advanced: What strategies can resolve contradictions in reported bioactivity data for quinolin-2-one derivatives?
Answer:
- Comparative in vitro assays (e.g., β-arrestin recruitment vs. cAMP assays) to evaluate biased agonism ( ).
- Structural dynamics studies (MD simulations) to correlate conformational flexibility with receptor binding discrepancies ().
- Meta-analysis of literature using chemoinformatic tools to identify confounding variables (e.g., assay conditions, cell lines).
Advanced: How can catalytic reductive cyclization steps be optimized for higher yields?
Answer:
- CO surrogate screening : Test formic acid derivatives () or Mo(CO)₆ for improved CO release kinetics.
- Ligand engineering : Use bidentate phosphine ligands (e.g., dppf) to stabilize Pd intermediates ().
- In situ monitoring : Employ FTIR or GC-MS to track nitroarene reduction intermediates ( ).
Basic: What safety protocols are critical during synthesis?
Answer:
- Ventilation : Use fume hoods for zinc chloride (respiratory irritant) and acetonitrile (toxic solvent) handling ().
- PPE : Acid-resistant gloves and goggles during neutralization steps ().
- Waste disposal : Segregate halogenated byproducts (e.g., ZnCl₂ residues) for specialized treatment.
Advanced: How does the dihydroindenyl substituent influence molecular conformation?
Answer:
- X-ray crystallography reveals steric crowding from 5,6-diethyl groups, forcing the indenyl ring into a boat conformation ().
- DFT calculations show reduced rotational freedom in the aminoethyl linker, potentially enhancing β2-adrenoceptor selectivity ().
Basic: What analytical methods validate the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies : Expose to pH 1–9 buffers and analyze via LC-MS for hydrolytic/byproduct profiles.
- Thermogravimetric analysis (TGA) to assess thermal stability ().
- UV-Vis spectroscopy to monitor photo-degradation in simulated sunlight.
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Answer:
- Scaffold hopping : Replace the quinolin-2-one core with isoquinolinone or benzazepine to probe ring size effects.
- Substituent scanning : Systematically vary ethyl groups on the indenyl ring to map steric/electronic contributions ( ).
- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical H-bond donors/acceptors ( ).
Basic: What in vitro models are suitable for initial bioactivity screening?
Answer:
- HEK293 cells expressing human β2-adrenoceptors for cAMP accumulation assays ( ).
- Primary cardiomyocytes to assess off-target effects (e.g., β1-AR activity).
- Microsomal stability assays (e.g., rat liver microsomes) for preliminary metabolic profiling.
Advanced: How can computational methods predict metabolite formation?
Answer:
- ADMET Predictor or MetaSite to simulate Phase I/II metabolism (e.g., hydroxylation at the 8-hydroxyquinoline position).
- Docking studies with CYP450 isoforms (e.g., CYP3A4) to identify vulnerable sites ().
Basic: What purification techniques are effective for intermediates?
Answer:
- Flash chromatography (silica gel, hexane/EtOAc gradient) for amine intermediates ( ).
- Recrystallization from ethanol/water mixtures for hydroxyquinolinone derivatives ().
- Ion-exchange chromatography for but-2-enedioic acid salt isolation ( ).
Advanced: How can green chemistry principles be applied to improve sustainability?
Answer:
- Solvent substitution : Replace acetonitrile with cyclopentyl methyl ether (CPME) in amine coupling ( ).
- Catalyst recycling : Immobilize Pd on mesoporous silica for reductive cyclization ().
- Waste minimization : Use flow chemistry for continuous synthesis of nitroarene precursors ( ).
Basic: What spectral databases are recommended for structural comparison?
Answer:
- SDBS (Spectral Database for Organic Compounds) for NMR/IR reference.
- Cambridge Structural Database (CSD) for crystallographic comparisons ().
- PubChem for mass spectra of related quinolinones ().
Advanced: What mechanistic insights explain variable yields in reductive cyclization?
Answer:
- Kinetic studies : Identify rate-limiting steps (e.g., CO release vs. nitroarene activation) via in situ IR ().
- Side reactions : Trace nitroso intermediates forming undesired azo compounds ().
- Catalyst poisoning : Test for sulfur or phosphorous impurities in starting materials.
Basic: How should researchers document synthetic procedures for reproducibility?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
